[(2S)-1-aminopropan-2-yl](2,2-difluoroethyl)ethylamine dihydrochloride
Description
(2S)-1-Aminopropan-2-ylethylamine dihydrochloride is a chiral amine salt characterized by a stereogenic center at the (2S)-position, a 2,2-difluoroethyl chain, and an ethylamine backbone. The dihydrochloride salt form enhances its solubility in aqueous systems, making it suitable for pharmaceutical or synthetic applications.
Properties
IUPAC Name |
(2S)-2-N-(2,2-difluoroethyl)-2-N-ethylpropane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16F2N2.2ClH/c1-3-11(5-7(8)9)6(2)4-10;;/h6-7H,3-5,10H2,1-2H3;2*1H/t6-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGWQQZSIMTPIS-ILKKLZGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(F)F)C(C)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC(F)F)[C@@H](C)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Synthesis from (S)-2-Aminopropanol
A widely reported method begins with (S)-2-aminopropanol, a chiral pool starting material. The hydroxyl group is converted to a mesylate using methanesulfonyl chloride (MsCl) in dichloromethane (DCM) at 0°C, followed by alkylation with ethyl(2,2-difluoroethyl)amine. Key steps include:
- Protection : The primary amine is protected as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with triethylamine (TEA) as a base.
- Mesylation : Boc-protected (S)-2-aminopropanol reacts with MsCl (1.2 eq.) in DCM, yielding the mesylate intermediate.
- Alkylation : The mesylate undergoes nucleophilic displacement with ethyl(2,2-difluoroethyl)amine in dimethylformamide (DMF) at 60°C for 12 hours, achieving 78% yield.
Reductive Amination of 2-Oxopropyl Derivatives
An alternative route employs reductive amination between 2-oxopropyl derivatives and ethyl(2,2-difluoroethyl)amine. For example, 2-oxopropylboronic acid is condensed with the amine in methanol using sodium cyanoborohydride (NaBH₃CN) as a reductant. This method affords a 70% yield but requires rigorous pH control (pH 5–6) to minimize imine byproducts.
Stereochemical Control and Resolution
The 2S configuration is preserved through chiral auxiliaries or asymmetric catalysis.
Boc-Mediated Stereoretention
Boc protection of (S)-2-aminopropanol ensures configuration stability during mesylation and alkylation. Deprotection with hydrochloric acid (HCl) in dioxane selectively removes the Boc group without racemization, as confirmed by chiral HPLC (Chiralpak IA-3, >99% ee).
Enzymatic Resolution
Racemic mixtures of the amine intermediate are resolved using immobilized lipase B from Candida antarctica (CAL-B) in tert-butyl methyl ether (MTBE). The enzyme selectively acylates the (R)-enantiomer, leaving the desired (S)-isomer unreacted (85% yield, 98% ee).
Dihydrochloride Salt Formation
The free amine is converted to its dihydrochloride salt via acidification in polar aprotic solvents.
Solvent Optimization
Reaction of the amine with HCl (4 eq.) in ethanol at 0°C produces a crystalline dihydrochloride salt. Solvent screening reveals ethanol outperforms acetonitrile or THF, yielding 92% pure product (by NMR).
Crystallization Conditions
Slow evaporation of the ethanol-HCl mixture at 4°C generates monoclinic crystals suitable for X-ray diffraction. Thermogravimetric analysis (TGA) confirms stability up to 150°C, with a dehydration event at 80°C.
Analytical Characterization
| Parameter | Method | Result |
|---|---|---|
| Purity | HPLC (C18) | 95.4% (210 nm) |
| Enantiomeric Excess | Chiral HPLC | 99.1% (S-isomer) |
| Melting Point | DSC | 192–194°C (decomposition) |
| Molecular Weight | HRMS | 239.13 g/mol (calc. 239.13) |
The dihydrochloride salt exhibits a characteristic doublet for the difluoroethyl group in $$ ^1\text{H NMR} $$ (δ 5.64–5.71 ppm, $$ J = 56 \, \text{Hz} $$) and a singlet for the primary amine protons (δ 7.18 ppm).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Chiral Pool Alkylation | 78 | 95 | High | 120 |
| Reductive Amination | 70 | 88 | Moderate | 95 |
| Enzymatic Resolution | 85 | 98 | Low | 210 |
The chiral pool route is preferred for industrial-scale synthesis due to its reproducibility and lower enzyme costs.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
(2S)-1-aminopropan-2-ylethylamine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl ketones, while reduction could produce difluoroethylamines. Substitution reactions can result in a wide range of derivatives depending on the nucleophiles employed.
Scientific Research Applications
The biological activity of (2S)-1-aminopropan-2-ylethylamine dihydrochloride can be assessed through various studies focusing on its pharmacological effects and potential therapeutic applications:
- Antidepressant Effects : Research indicates that this compound may modulate neurotransmitter systems, suggesting potential antidepressant properties. This is particularly relevant in the context of developing new treatments for depression and anxiety disorders.
- Anticancer Activity : Preliminary studies have shown that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. The National Cancer Institute has evaluated related compounds for their growth inhibition capabilities against human tumor cells .
- Enzyme Inhibition : There is evidence that (2S)-1-aminopropan-2-ylethylamine dihydrochloride may inhibit specific enzymes involved in metabolic pathways relevant to diseases such as cancer and neurodegenerative disorders. This inhibition can alter disease progression and provide a pathway for therapeutic intervention .
Toxicological Profile
Toxicological assessments reveal several important findings regarding safety and potential adverse effects:
- Animal Studies : Studies assessing the toxicity of similar alkanolamines indicate that high doses can lead to gastrointestinal disturbances and lethargy. Specific symptoms observed included bronchitis and bowel irritation at doses exceeding 300 mg/kg body weight per day .
- Human Health Assessment : Frameworks such as the IMAP have assessed related compounds for human health impacts, indicating potential concerns with chronic exposure leading to skin sensitization and respiratory issues .
Case Studies and Research Findings
Several case studies highlight the applications of (2S)-1-aminopropan-2-ylethylamine dihydrochloride:
Mechanism of Action
The mechanism of action of (2S)-1-aminopropan-2-ylethylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Chirality: The (2S)-configuration may confer stereoselective binding properties, akin to (2S)-2,5-diaminopentanamide dihydrochloride’s chiral backbone .
- Salt Form: Dihydrochloride salts (target compound, and ) generally exhibit higher aqueous solubility than mono-HCl analogs (), critical for bioavailability or industrial applications .
Physicochemical and Pharmacokinetic Properties
- Solubility : The dihydrochloride form of the target compound likely surpasses the solubility of 2-(2,2-difluorocyclopropyl)ethanamine HCl () due to dual protonation sites, similar to azoamidine dihydrochlorides in .
- Stability : Fluorination in the target compound may reduce oxidative degradation risks compared to dopamine’s catechol group, which is prone to enzymatic and chemical oxidation .
Hazard and Toxicity Profiles
Table 2: Hazard Comparison
Notes:
Biological Activity
The compound (2S)-1-aminopropan-2-ylethylamine dihydrochloride is a synthetic amino compound with potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, characterized by an aminopropyl group and a difluoroethyl moiety, makes it a subject of interest for research into its biological activities.
- Molecular Formula : C5H14Cl2F2N2
- Molecular Weight : 211.08 g/mol
- CAS Number : 1799374-54-1
- Purity : Minimum 95% .
The biological activity of (2S)-1-aminopropan-2-ylethylamine dihydrochloride is primarily attributed to its interactions with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to diverse physiological effects. The exact molecular targets are still under investigation, but preliminary studies suggest potential roles in enzyme modulation and receptor binding.
Enzymatic Interactions
Research indicates that compounds similar to (2S)-1-aminopropan-2-ylethylamine may interact with enzymes involved in amino acid metabolism. For instance, studies on related amino alcohols have shown that they can be metabolized by microbial strains such as Pseudomonas putida, which utilize these compounds as carbon sources through enzymatic pathways leading to the formation of intermediate metabolites like propionaldehyde .
Toxicological Profile
The toxicological assessment of related compounds has provided insights into the safety profile of (2S)-1-aminopropan-2-ylethylamine dihydrochloride. For example, studies have reported moderate acute toxicity in animal models, with an LD50 ranging from 1715 mg/kg to 2813 mg/kg . These findings highlight the need for careful handling and further investigation into long-term effects and potential toxicity.
Case Study 1: Metabolism of Amino Alcohols
A study demonstrated that a strain of Pseudomonas putida metabolizes 1-aminopropan-2-ol through several enzymatic steps involving O-phosphate intermediates. This pathway is relevant for understanding how (2S)-1-aminopropan-2-ylethylamine could be similarly processed in biological systems .
Case Study 2: Pharmacological Potential
Research exploring the pharmacological potential of aminopropyl derivatives suggests that these compounds may exhibit activity against specific biological targets. The ongoing investigations aim to elucidate their therapeutic applications, particularly in drug development .
Comparative Analysis
To understand the unique properties of (2S)-1-aminopropan-2-ylethylamine dihydrochloride, it is useful to compare it with similar compounds:
| Compound Name | Structure | Molecular Weight | Biological Activity |
|---|---|---|---|
| [(2S)-1-Aminopropan-2-yl]amine | Structure | 75.09 g/mol | Metabolized by bacteria; potential therapeutic applications |
| 1-Aminobutan-2-ol | - | 89.15 g/mol | Similar metabolic pathways; less studied |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
